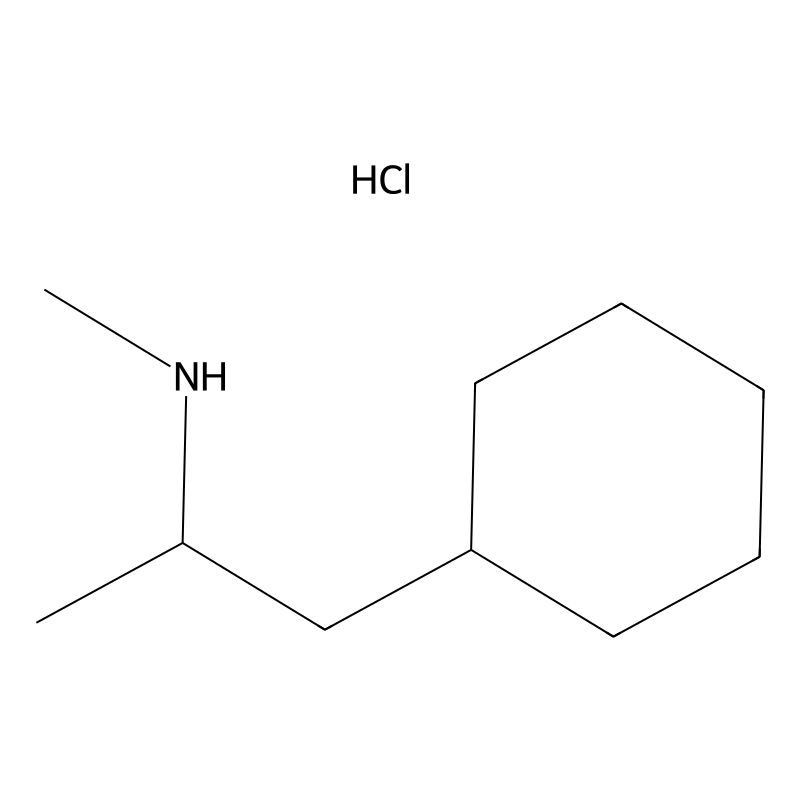

Propylhexedrine hydrochloride

Content Navigation

Propylhexedrine HCl solves the volatility and inaccurate gravimetric dosing of the free base, offering a stable crystalline solid ideal for reference standards and in vitro assays.

- Enables precise LC-MS/GC-MS calibration curves without evaporative loss.

- High aqueous solubility permits co-solvent-free stock solutions for TAAR1 agonism and VMAT2 inhibition studies.

- 12-fold lower CNS activity than methamphetamine; circumvents Schedule II restrictions while modeling peripheral alpha-adrenergic effects.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Propylhexedrine hydrochloride (CAS 1007-33-6) is a cycloalkylamine and a structural analog of methamphetamine, distinguished by the substitution of an aromatic phenyl ring with a saturated cyclohexane ring . This structural modification yields a potent peripheral alpha-adrenergic sympathomimetic amine that also functions as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and Vesicular Monoamine Transporter 2 (VMAT2) inhibitor[1]. In procurement contexts, the hydrochloride salt is prioritized over the free base because it is a stable, water-soluble crystalline solid, making it highly suitable for precise gravimetric dosing, aqueous assay formulation, and long-term storage as an analytical reference standard .

Research Fit

Substituting Propylhexedrine hydrochloride with its free base or aromatic analogs compromises both experimental reproducibility and procurement feasibility. The free base of propylhexedrine is a volatile, oily liquid at room temperature that rapidly evaporates, making precise gravimetric measurement impossible and severely limiting shelf life. Furthermore, attempting to substitute this cycloalkylamine with its closest aromatic analog, methamphetamine hydrochloride, introduces profound central nervous system (CNS) penetrance and strict Schedule II regulatory controls [1]. By utilizing the hydrochloride salt of propylhexedrine, laboratories ensure long-term physical stability and high aqueous solubility while isolating peripheral adrenergic mechanisms without the confounding variables of extreme CNS stimulation or narcotic compliance burdens [REFS-1, REFS-2].

Substitution Risk

Thermal Stability and Physical State

Propylhexedrine hydrochloride exists as a stable crystalline solid with a defined melting point of 122–132°C, whereas the free base form is a volatile, oily liquid at room temperature . This solid-state stability prevents the evaporative loss inherent to the free base, ensuring that mass measurements remain accurate over extended storage periods.

| Evidence Dimension | Physical state and volatility |

| Target Compound Data | Crystalline solid, MP 122–132°C |

| Comparator Or Baseline | Propylhexedrine free base (Volatile oily liquid) |

| Quantified Difference | Transition from a volatile liquid to a stable solid with a >120°C melting point. |

| Conditions | Standard room temperature storage and gravimetric handling |

Eliminates evaporative loss during storage, enabling precise gravimetric dosing essential for analytical reference standards.

Aqueous Solubility for Assay Formulation

The hydrochloride salt of propylhexedrine is readily soluble in water and aqueous buffers, in stark contrast to the highly lipophilic and very slightly water-soluble free base [1]. This enhanced hydrophilicity allows for the direct preparation of high-concentration aqueous stock solutions without the need for organic co-solvents like DMSO or ethanol[1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Readily soluble in water |

| Comparator Or Baseline | Propylhexedrine free base (Very slightly soluble in water, highly lipophilic) |

| Quantified Difference | Significant increase in aqueous dissolution capacity. |

| Conditions | Aqueous buffer formulation for pharmacological assays |

Allows researchers to formulate precise aqueous doses for cell-based assays without introducing organic solvents that could cause cellular toxicity or assay interference.

CNS Penetrance and Regulatory Profile

Due to the replacement of the aromatic phenyl ring with a cyclohexane ring, propylhexedrine hydrochloride exhibits approximately 1/12th the central nervous system (CNS) stimulant effect of amphetamines, while retaining potent peripheral alpha-adrenergic vasopressor activity [1]. This drastic reduction in CNS penetrance provides a distinct pharmacological profile compared to methamphetamine hydrochloride, significantly lowering its abuse liability and associated regulatory burdens [1].

| Evidence Dimension | CNS stimulant effect ratio |

| Target Compound Data | ~1/12th the CNS stimulant activity of amphetamines |

| Comparator Or Baseline | Methamphetamine HCl (Baseline 1x CNS stimulant activity) |

| Quantified Difference | 12-fold reduction in central nervous system stimulation relative to peripheral effects. |

| Conditions | In vivo pharmacological evaluation of sympathomimetic amines |

Enables the study of peripheral alpha-adrenergic mechanisms without the severe regulatory restrictions and confounding CNS overstimulation associated with scheduled aromatic amphetamines.

Analytical Reference Standards for Toxicology

Because of its solid-state stability and resistance to evaporative loss, Propylhexedrine hydrochloride is the preferred chemical form for generating LC-MS and GC-MS calibration curves. It allows forensic laboratories to accurately quantify sympathomimetic amine exposure or abuse without the degradation issues associated with the volatile free base .

Monoamine Transporter Assays

The high aqueous solubility of the hydrochloride salt makes it ideal for in vitro studies targeting TAAR1 agonism and VMAT2 inhibition. Researchers can prepare precise, solvent-free aqueous stock solutions, ensuring that organic co-solvents do not interfere with delicate cell-based receptor binding or monoamine release assays .

Vasoconstrictor and Decongestant Modeling

Propylhexedrine hydrochloride serves as an excellent non-scheduled model compound for studying localized alpha-adrenergic stimulation. Its 12-fold reduction in CNS activity compared to methamphetamine allows formulation scientists to evaluate peripheral vasoconstriction and mucosal decongestion efficacy without confounding central nervous system effects [1].

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

1007-33-6

6192-98-9

Wikipedia

2: Holler JM, Vorce SP, McDonough-Bender PC, Magluilo J Jr, Solomon CJ, Levine B.

3: Perez J, Burton BT, McGirr JG. Airway compromise and delayed death following

4: Iven H, Feldbusch E. Pharmacokinetics of phenobarbital and propylhexedrine

5: Croft CH, Firth BG, Hillis LD. Propylhexedrine-induced left ventricular

6: Liggett SB. Propylhexedrine Intoxication: Clinical Presentation and

7: White L, DiMaio VJ. Intravenous propylhexedrine and sudden death. N Engl J

8: DiMaio VJ, Garriott JC. Intravenous abuse of propylhexedrine. J Forensic Sci.

9: Sturner WQ, Spruill FG, Garriott JC. Two propylhexedrine-associated

10: Appel W, Sprengard D. [Pharmacokinetics of propylhexedrine].

11: Anderson ED. Propylhexedrine (Benzedrex) psychosis. N Z Med J. 1970

12: Dick RW, Mitchell CL. A comparison of the anticonvulsant properties of

13: POLSTER H. [ON POISONING WITH THE APPETITE DEPRESSANT PROPYLHEXEDRINE,

14: Smith DE, Wesson DR, Sees KL, Morgan JP. An epidemiological and clinical

15: Covey DC, Nossaman BD, Albright JA. Ischemic injury of the hand from

16: Fornazzari L, Carlen PL, Kapur BM. Intravenous abuse of propylhexedrine

17: Perucca E, Grimaldi R, Ruberto G, Gelmi C, Trimarchi F, Crema A. Comparative

18: Mancusi-Ungaro HR Jr, Decker WJ, Forshan VR, Blackwell SJ, Lewis SR. Tissue

19: Hamilton LH. Nasal decongestant effect of propylhexedrine. Ann Otol Rhinol

20: Riddick L, Reisch R. Oral overdose of propylhexedrine. J Forensic Sci. 1981

Explore Compound Types